N1-(Pyrimidin-2-YL)ethane-1,2-diamine basic physicochemical properties
N1-(Pyrimidin-2-YL)ethane-1,2-diamine basic physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of N1-(Pyrimidin-2-YL)ethane-1,2-diamine
Introduction: Beyond the Structure
N1-(Pyrimidin-2-YL)ethane-1,2-diamine is a heterocyclic compound featuring a pyrimidine ring linked to an ethylenediamine moiety.[1][2] While its structure appears straightforward, it serves as a valuable scaffold and building block in medicinal chemistry and coordination chemistry.[3][4] The presence of multiple nitrogen atoms—each with distinct electronic environments—imparts specific physicochemical characteristics that are critical to its function and application. In drug development, a molecule's success is not dictated by its structure alone, but by the physical and chemical properties that govern its interaction with biological systems.
This guide provides an in-depth analysis of the core physicochemical properties of N1-(Pyrimidin-2-YL)ethane-1,2-diamine. We will move beyond simple data reporting to explore the causality behind these properties, detail the robust experimental methodologies required for their accurate determination, and synthesize this information to explain its direct implications for pharmaceutical research and development. The protocols and insights herein are designed to provide a framework for rigorous, reproducible scientific investigation.
Compound Identification and Core Properties
Accurate characterization begins with unambiguous identification. The fundamental properties of N1-(Pyrimidin-2-YL)ethane-1,2-diamine are summarized below. It is crucial to distinguish this compound from its pyridine analog, N1-(pyridin-2-yl)ethane-1,2-diamine, as the replacement of a carbon atom with a nitrogen atom in the aromatic ring significantly alters the electronic properties and, consequently, the physicochemical behavior.
| Property | Value | Source |
| IUPAC Name | N'-(pyrimidin-2-yl)ethane-1,2-diamine | Internal Nomenclature |
| CAS Number | 137583-05-2 | [1][2] |
| Molecular Formula | C₆H₁₀N₄ | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Chemical Structure | ![]() | |
| SMILES | C1=CN=C(NC=C1)NCCN | [2] |
| Predicted pKa | Not available; requires experimental determination. | |
| Predicted logP | Not available; requires experimental determination. | |
| Storage | 2-8°C, sealed in dry, dark conditions. | [2] |
Note: Experimental values for properties such as melting point, boiling point, pKa, and logP are not widely reported in public literature, underscoring the need for the robust experimental determination detailed in the following sections.
The Role of Ionization: pKa Determination
The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the extent of ionization at a given pH. For N1-(Pyrimidin-2-YL)ethane-1,2-diamine, which has three basic nitrogen centers (one on the pyrimidine ring and two on the ethylenediamine chain), the pKa values will determine the charge state of the molecule at physiological pH (~7.4). This charge state profoundly influences solubility, membrane permeability, and the ability to bind to a biological target.
Theoretical Underpinnings
The compound possesses multiple basic centers, meaning it will have multiple pKa values corresponding to the protonation equilibria of each nitrogen atom. The pyrimidine nitrogen is significantly less basic than the aliphatic amines due to the electron-withdrawing nature of the aromatic ring. The two amine nitrogens will have distinct pKa values, influenced by their proximity to each other and the pyrimidine ring. Determining these values is essential for building an accurate species distribution model as a function of pH.
Experimental Protocol: Potentiometric Titration
Potentiometric titration remains the gold-standard for pKa determination due to its accuracy and reliability. The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid, like HCl) is added incrementally.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (25°C). System integrity is paramount for accurate results.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of N1-(Pyrimidin-2-YL)ethane-1,2-diamine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic environment, mimicking physiological conditions.
-
Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.02 mL) using an automated titrator or a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes before proceeding.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa values can be determined from the half-equivalence points, where pH = pKa.[5] For multi-protic systems, specialized software is used to fit the curve and derive the distinct pKa values.
Causal Logic and Self-Validation
-
Why CO₂-free water? Dissolved carbon dioxide forms carbonic acid, which would interfere with the titration of a basic compound, leading to inaccurate results.
-
Why an ionic strength adjuster? Activity coefficients are dependent on ionic strength. Keeping it constant ensures that the measured pH changes are solely due to the protonation of the analyte.
-
Trustworthiness: The protocol's validity is confirmed by the sharpness of the inflection points on the titration curve and by titrating a known standard (e.g., imidazole) to verify the system's accuracy.
Lipophilicity and Membrane Permeability: logP Determination
The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically octan-1-ol and water. The logarithm of this value, logP, is a key indicator of lipophilicity ("greasiness"). Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. A balanced logP (typically between 1 and 3 for oral drugs) is often required for passive diffusion across cell membranes.
Theoretical Underpinnings
The logP value is defined as: logP = log₁₀([Compound]octanol / [Compound]water) A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6][7] Since N1-(Pyrimidin-2-YL)ethane-1,2-diamine can be ionized, it is crucial to measure its logP at a pH where the compound is in its neutral, un-ionized form. The measurement of the partition coefficient at various pH values gives the distribution coefficient, logD.
Experimental Protocol: The Shake-Flask Method
The shake-flask method is a foundational technique for logP measurement, officially recognized by organizations like the OECD.[8]
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to determine logD, or a higher pH buffer to ensure neutrality for logP). Pre-saturate this buffer with octan-1-ol. Similarly, pre-saturate octan-1-ol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of N1-(Pyrimidin-2-YL)ethane-1,2-diamine in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separation funnel, combine equal volumes of the pre-saturated octan-1-ol and the compound-containing aqueous phase (e.g., 10 mL of each).
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely, which may require several hours or gentle centrifugation.
-
Concentration Measurement: Carefully separate the two phases. Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve must be prepared for quantification.
-
Calculation: Use the measured concentrations to calculate P and then logP. The experiment should be repeated at least three times to ensure reproducibility.
Causal Logic and Self-Validation
-
Why pre-saturate the solvents? Octanol has some solubility in water and vice-versa. Pre-saturation ensures that the solvent volumes do not change during partitioning, which would alter the concentration and lead to an incorrect logP value.
-
Why use HPLC-UV for quantification? This technique provides high sensitivity and specificity, allowing for accurate measurement of the compound's concentration even at low levels, and can separate the analyte from potential impurities.[10]
-
Trustworthiness: The method is validated by running a standard compound with a well-established logP value (e.g., caffeine) in parallel. The recovery (sum of the compound in both phases) should also be calculated to ensure no material was lost during the experiment.
Synthesis and Purity: The Foundation of Accurate Data
The accuracy of any physicochemical measurement is contingent upon the purity of the sample. Impurities can buffer pH, alter solubility, and interfere with analytical measurements.
Synthesis Route
A common synthetic route involves the nucleophilic aromatic substitution of 2-chloropyrimidine with ethylenediamine.[4]
-
Reaction: 2-Chloropyrimidine is reacted with an excess of ethylenediamine in a suitable solvent such as methanol. A non-nucleophilic base like triethylamine (TEA) is often added to scavenge the HCl byproduct. The reaction is typically heated to reflux for several hours.
-
Workup and Purification: After the reaction, the solvent is removed, and the residue is worked up (e.g., with an aqueous solution of Na₂CO₃) and extracted with an organic solvent like dichloromethane.[4] The final product is purified using column chromatography on silica gel.
Purity Assessment Protocol: HPLC
High-Performance Liquid Chromatography (HPLC) is an essential tool for verifying the purity of the final compound.
Methodology:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV detector.
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Water with 0.1% trifluoroacetic acid (TFA), and Solvent B: Acetonitrile with 0.1% TFA.
-
Sample Preparation: Prepare a dilute solution of the synthesized N1-(Pyrimidin-2-YL)ethane-1,2-diamine in the initial mobile phase composition.
-
Analysis: Inject the sample and run a gradient program (e.g., 5% to 95% Solvent B over 20 minutes). The detector monitors the absorbance at a relevant wavelength (e.g., the λmax of the pyrimidine ring).
-
Purity Calculation: The purity is determined by the area-under-the-curve (AUC) of the main product peak relative to the total area of all peaks in the chromatogram. For research-grade material, purity should exceed 95%.
Implications for Drug Development
Understanding the interplay between these fundamental properties is crucial for predicting a compound's behavior in a biological system.
-
Absorption: For oral administration, the compound must dissolve in the gastrointestinal fluid and then permeate the gut wall. Solubility (governed by pKa and crystal structure) and membrane permeability (governed by logP and pKa) are the two pillars of absorption. The multiple basic centers of N1-(Pyrimidin-2-YL)ethane-1,2-diamine suggest its solubility will be highly pH-dependent.
-
Distribution: Once absorbed, the compound's distribution is influenced by its binding to plasma proteins (often related to lipophilicity) and its ability to cross into different tissues. A high logP might lead to accumulation in fatty tissues, whereas a low logP might confine it to the bloodstream.
-
Metabolism & Excretion: The compound's structure is susceptible to metabolism by cytochrome P450 enzymes. Its polarity, dictated by the interplay of pKa and logP, will determine its rate of renal excretion.
Conclusion
N1-(Pyrimidin-2-YL)ethane-1,2-diamine is more than a simple chemical structure; it is a molecule defined by a unique set of physicochemical properties. Its utility in drug discovery and development can only be unlocked through a rigorous, quantitative understanding of its ionization behavior (pKa) and lipophilicity (logP). The experimental frameworks provided in this guide are designed to establish this foundation of knowledge, ensuring that subsequent research is built upon accurate, reliable, and reproducible data. By embracing this detail-oriented approach, researchers can more effectively predict and optimize the journey of this versatile scaffold from a laboratory reagent to a potential therapeutic agent.
References
-
American Elements. N1-(Pyridin-2-yl)ethane-1,2-diamine | CAS 74764-17-3. Available at: [Link]
-
Klan, P., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
-
Myers, S. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]
-
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]
-
PubChem. N
1-(Pyridin-2-yl)ethane-1,2-diamine | C7H11N3 | CID 410428. Available at: [Link] -
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
Chemistry LibreTexts. (2023-05-07). 2.8: pH measurement and determination of pKa value. Available at: [Link]
-
MDPI. (2024-07-30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available at: [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Available at: [Link]
-
J-Stage. (2017-12-10). Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions Using 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro- 2,1,3-benzoxadiazole (NBD-COCl) by HPLC. Available at: [Link]
-
Agilent. Amines Analysis of diamines in water. Available at: [Link]
-
PubChem. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338. Available at: [Link]
-
PubChem. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine. Available at: [Link]
-
ResearchGate. (2025-08-07). Synthesis and Characterization of Aliphatic Diamine Sulphonate. Available at: [Link]
-
Aladdin. N1-(Pyrimidin-2-yl)ethane-1,2-diamine. Available at: [Link]
-
Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available at: [Link]
-
ResearchGate. (2025-08-10). 1-(2-Pyridyl)-N,N′-dipyrimidin-2-ylmethanediamine. Available at: [Link]
Sources
- 1. N1-(Pyrimidin-2-yl)ethane-1,2-diamine , 95% , 137583-05-2 - CookeChem [cookechem.com]
- 2. 137583-05-2|N1-(Pyrimidin-2-yl)ethane-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. pennwest.edu [pennwest.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]

